molecular formula C7H4F3N3 B13097260 2-Amino-4-(trifluoromethyl)nicotinonitrile

2-Amino-4-(trifluoromethyl)nicotinonitrile

Cat. No.: B13097260
M. Wt: 187.12 g/mol
InChI Key: WBLUJGACEUHHJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-(trifluoromethyl)nicotinonitrile is a compound of significant interest in the field of organic chemistry. It belongs to the class of nicotinonitriles, which are derivatives of nicotinic acid. The presence of the trifluoromethyl group enhances the compound’s chemical stability and biological activity, making it a valuable target for various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-(trifluoromethyl)nicotinonitrile can be achieved through a multi-component reaction involving arylaldehydes, methylketones, malononitrile, and ammonium acetate. Tetrabutyl ammonium bromide is used as a catalyst in an aqueous medium . The reaction conditions typically involve stirring the reactants at room temperature for several hours until the desired product is formed.

Industrial Production Methods: For industrial production, the process can be scaled up by optimizing the reaction conditions to ensure high yield and purity. The use of eco-friendly solvents and inexpensive catalysts like tetrabutyl ammonium bromide makes the process cost-effective and environmentally sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-(trifluoromethyl)nicotinonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Cyclization Reactions: The compound can undergo cyclization to form heterocyclic structures.

    Condensation Reactions: It can react with aldehydes and ketones to form Schiff bases.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like alkyl halides and conditions involving basic or acidic catalysts.

    Cyclization Reactions: Catalysts such as trifluoroacetic acid and sulfuric acid.

    Condensation Reactions: Reagents like aromatic aldehydes and ketones under reflux conditions.

Major Products:

Scientific Research Applications

2-Amino-4-(trifluoromethyl)nicotinonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. It can inhibit enzymes by binding to their active sites or act as an antagonist to certain receptors, thereby modulating biological pathways .

Comparison with Similar Compounds

  • 2-Amino-4,6-diphenylnicotinonitrile
  • 2-Amino-6-(trifluoromethyl)nicotinonitrile
  • 2,6-Dichloro-4-(trifluoromethyl)nicotinonitrile

Comparison:

2-Amino-4-(trifluoromethyl)nicotinonitrile stands out due to its unique combination of the amino and trifluoromethyl groups, providing a balance of stability, reactivity, and biological activity.

Properties

IUPAC Name

2-amino-4-(trifluoromethyl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)5-1-2-13-6(12)4(5)3-11/h1-2H,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBLUJGACEUHHJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C(F)(F)F)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.